

GNE-064 Bromodomain Inhibition: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **GNE-064**, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1][2] This document details the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for the characterization of **GNE-064**.

Core Mechanism: Targeting the SWI/SNF Chromatin Remodeling Complex

GNE-064 is a small molecule inhibitor that selectively targets the bromodomains of key proteins within the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, an essential mechanism for regulating gene expression.[3][4] By competitively binding to the acetyl-lysine binding pocket of the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and PBRM1, **GNE-064** disrupts the interaction of the SWI/SNF complex with chromatin.[4] This inhibition alters the chromatin landscape and modulates the expression of a specific subset of genes.[5]

The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel nucleosomes, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins.[3][5] The SMARCA2 and SMARCA4 subunits are the catalytic ATPase components of



the complex, while PBRM1 is a key subunit of the PBAF (Polybromo-associated BAF) version of the SWI/SNF complex.[3][6] The targeted inhibition of the bromodomains of these specific subunits by **GNE-064** provides a powerful tool to investigate the biological functions of the SWI/SNF complex in health and disease.

Quantitative Data Summary

The following tables summarize the key quantitative data for **GNE-064**, including its binding affinity, cellular potency, and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity and Potency of GNE-064

Target	Assay Type	Value	Units
SMARCA4	IC50	0.035	μΜ
SMARCA2	EC50	0.10	μΜ
SMARCA4	Kd	0.01	μМ
SMARCA2	Kd	0.016	μМ
PBRM1 (bromodomain 5)	Kd	0.018	μМ
PBRM1 (bromodomain 2)	Kd	0.049	μМ

Table 2: In Vivo Pharmacokinetics of GNE-064 in Female CD-1 Mice

Parameter	Route of Administration	Value	Units
Unbound Plasma Clearance	Intravenous (0.5 mg/kg)	16	mL/min/kg
Half-life	Intravenous (0.5 mg/kg)	1.1	h
Oral Bioavailability	Oral (1.0 mg/kg)	59	%

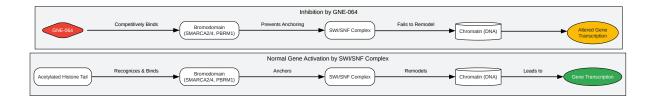




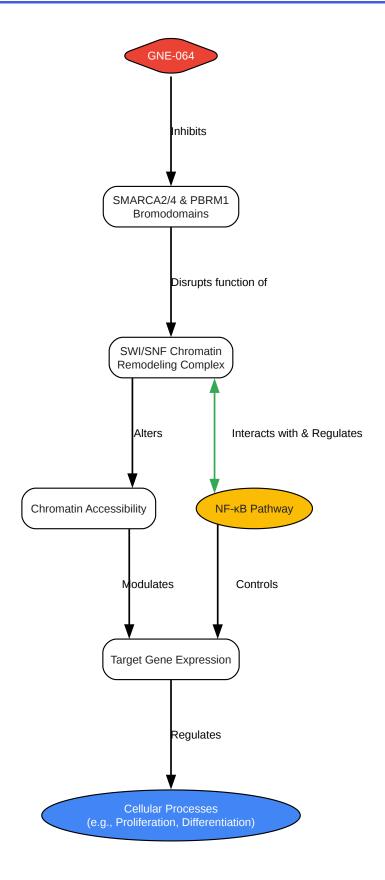
Signaling Pathway and Mechanism of Action

The following diagrams illustrate the mechanism of **GNE-064** action and its impact on the SWI/SNF-mediated gene regulation.









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